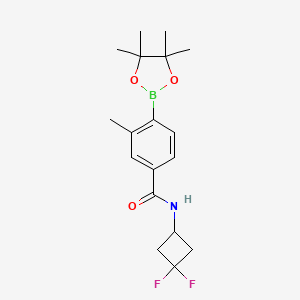![molecular formula C12H14O3 B8159471 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one](/img/structure/B8159471.png)
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one typically involves the formation of the oxetane ring followed by the attachment of the phenyl and ethanone groups. One common method is the Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often include ultraviolet light and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of oxetane derivatives, including this compound, may involve continuous flow photochemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can be integrated into large-scale manufacturing processes .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethanol.
Substitution: Formation of various substituted oxetane derivatives.
Scientific Research Applications
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological targets. This modification can alter the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]propan-1-one
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]butan-1-one
- 1-[3-(Oxetan-3-ylmethoxy)phenyl]pentan-1-one
Uniqueness
1-[3-(Oxetan-3-ylmethoxy)phenyl]ethan-1-one is unique due to its specific structural features, including the oxetane ring and the ethanone group. These features confer distinct physicochemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[3-(oxetan-3-ylmethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)11-3-2-4-12(5-11)15-8-10-6-14-7-10/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBLABXBAYLBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
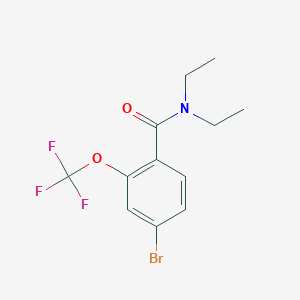
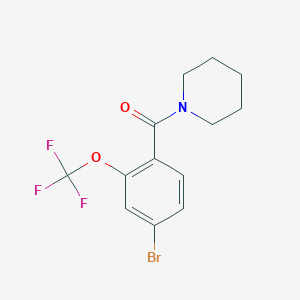
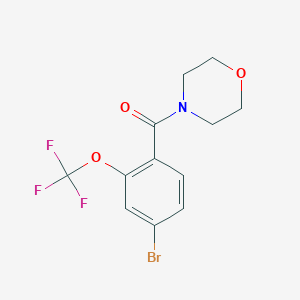
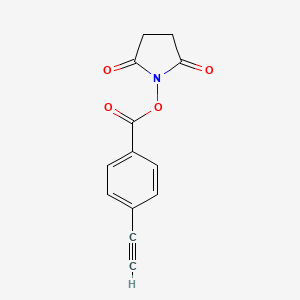
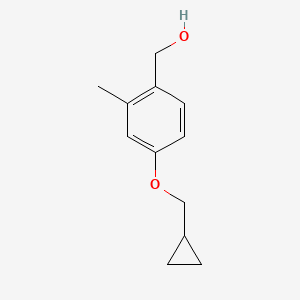
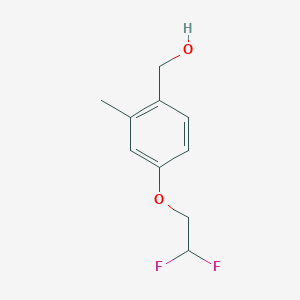
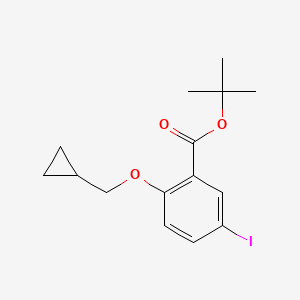
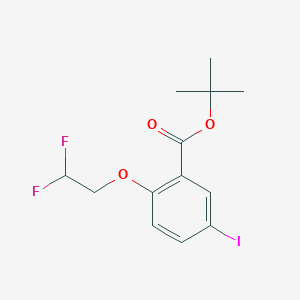
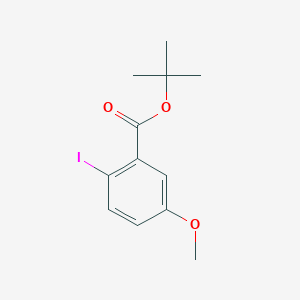
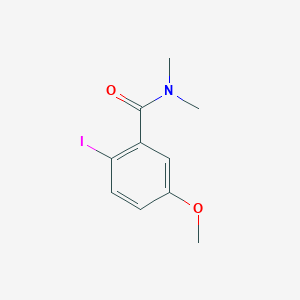
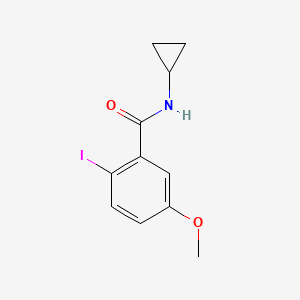
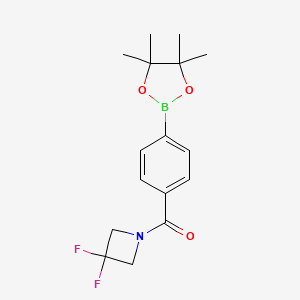
![N-(3,3-Difluoro-cyclobutyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8159482.png)
